molecular formula C13H18BrNO B4572552 4-bromo-N-butyl-N-ethylbenzamide

4-bromo-N-butyl-N-ethylbenzamide

Cat. No.: B4572552
M. Wt: 284.19 g/mol
InChI Key: SAWCTVGCOGCYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-butyl-N-ethylbenzamide (CAS 78080-34-9) is a chemical compound with the molecular formula C13H18BrNO and a molecular weight of 284.19 g/mol . This compound belongs to the class of substituted benzamides and serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its structure, featuring both bromo and dialkylamide substituents, makes it a versatile precursor for the development of more complex molecules, potentially for use in materials science and drug discovery projects. The bromine atom allows for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, while the amide group provides a stable, hydrogen-bonding pharmacophore. As a standard practice for chemicals of this nature, appropriate safety data should be consulted prior to use. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can expect high-quality, well-characterized material to ensure reproducible results in their experiments.

Properties

IUPAC Name

4-bromo-N-butyl-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-3-5-10-15(4-2)13(16)11-6-8-12(14)9-7-11/h6-9H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWCTVGCOGCYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-butyl-N-ethylbenzamide typically involves the reaction of 4-bromobenzoyl chloride with a mixture of butylamine and ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-butyl-N-ethylbenzamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups.

    Reduction: The carbonyl group of the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The ethyl and butyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as 4-hydroxy-N-butyl-N-ethylbenzamide, 4-cyano-N-butyl-N-ethylbenzamide, or 4-amino-N-butyl-N-ethylbenzamide.

    Reduction: N-butyl-N-ethylbenzylamine.

    Oxidation: 4-bromo-N-butyl-N-ethylbenzoic acid.

Scientific Research Applications

4-bromo-N-butyl-N-ethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-butyl-N-ethylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the butyl and ethyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Benzamides

Compound Name Substituent Variations vs. Target Compound Key Impacts on Properties Reference
4-Bromo-N-(4-bromophenyl)-2-fluorobenzamide Fluorine at 2-position; dual bromine on phenyl Increased polarity; altered bioactivity
3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide Methyl at 4-position; cyanopropyl group on N Enhanced metabolic stability
N-(2-bromophenyl)-4-ethoxybenzamide Ethoxy at 4-position; bromine at ortho position Reduced steric hindrance; higher solubility
2-(4-bromophenoxy)-N-methylacetamide Phenoxy-acetamide backbone; methyl on N Lower lipophilicity; distinct reactivity
4-tert-butyl-N-(4-nitrophenyl)benzamide Nitro group at 4-position; tert-butyl on benzamide Electron-withdrawing effects; redox activity

Key Observations:

  • Halogen Position: Bromine at the para position (as in the target compound) enhances aromatic electrophilic substitution compared to ortho-substituted analogs (e.g., N-(2-bromophenyl)-4-ethoxybenzamide) .
  • Electron-Withdrawing Groups: Compounds with nitro or cyano substituents (e.g., 4-tert-butyl-N-(4-nitrophenyl)benzamide) exhibit higher reactivity in nucleophilic reactions compared to bromine-only analogs .

Chemical Reactivity

Table 2: Reactivity Comparison with Similar Benzamides

Reaction Type Target Compound Reactivity Analog Reactivity (Example Compound) Reference
Nucleophilic Substitution Moderate (due to bromine) High (e.g., nitro-substituted analogs)
Hydrolysis Slow (steric protection from N-alkyl groups) Faster (e.g., N-unsubstituted benzamides)
Metal-Catalyzed Coupling Compatible (bromine as leaving group) Limited in fluorine-substituted analogs

Key Findings:

  • The bromine atom in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas fluorine-substituted analogs (e.g., 4-Bromo-N-(4-bromophenyl)-2-fluorobenzamide) are less reactive in such transformations .
  • Steric hindrance from N-butyl and N-ethyl groups slows hydrolysis compared to compounds with smaller substituents (e.g., N-methyl groups) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N-butyl-N-ethylbenzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves coupling 4-bromobenzoic acid derivatives with N-butyl-N-ethylamine using acyl chlorides or coupling agents like EDCl/HOBt. Optimization includes adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios. For example, analogous compounds achieved 84% yield via HPLC purification and controlled reaction kinetics . Precursors like 4-bromobenzyl chloride (CAS RN 589-17-3) are critical intermediates, with purity verified via melting point (36–40°C) and NMR .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Look for alkyl proton signals (δ 0.8–1.5 ppm for butyl/ethyl groups) and aromatic protons (δ 7.2–7.8 ppm for brominated benzene).
  • 13C NMR : Confirm the carbonyl signal (~168 ppm) and quaternary carbons adjacent to bromine (~125 ppm).
  • IR : Stretching bands for amide (1650–1700 cm⁻¹) and C-Br (500–600 cm⁻¹).
  • MS : Molecular ion peak at m/z ≈ 297 (C₁₃H₁₇BrNO⁺). Cross-validate with crystallographic data for bond angles and torsional strain .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent controls). Systematic approaches include:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM).
  • Structural Analog Comparison : Test derivatives with modified alkyl chains or halogen substitutions to isolate pharmacophores.
  • Meta-Analysis : Pool data from independent studies using standardized protocols (e.g., OECD guidelines). For example, bromobenzamide analogs showed divergent enzyme inhibition due to solvent polarity effects .

Q. How does crystallographic analysis of this compound inform its conformational stability and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:

  • Bond Lengths : C-Br (~1.89 Å) and C=O (~1.22 Å), consistent with sp² hybridization.
  • Packing Motifs : Van der Waals interactions between alkyl chains and π-stacking of aromatic rings.
  • Torsional Angles : Dihedral angles between the benzamide core and substituents (e.g., 10–20° for butyl/ethyl groups). Such data guide computational modeling (e.g., DFT) to predict solubility and bioavailability .

Q. What experimental designs are recommended for evaluating the structure-activity relationship (SAR) of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Library Synthesis : Prepare analogs with systematic substitutions (e.g., N-alkyl chain length, halogen replacement).
  • Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorescence quenching or radiometric assays.
  • Molecular Docking : Align crystallographic data with enzyme active sites (e.g., PDB structures) to identify key hydrogen bonds or hydrophobic pockets. For example, bromine’s electronegativity may enhance binding to cysteine residues .

Data Contradiction Analysis

  • Example : Conflicting reports on cytotoxicity could stem from impurities in synthetic batches. Mitigation strategies include:
    • HPLC-MS Purity Checks : Ensure >95% purity before bioassays.
    • Counterion Effects : Compare hydrochloride salts vs. free bases.
    • Control Experiments : Use scrambled analogs to rule off-target effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-butyl-N-ethylbenzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-butyl-N-ethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.